Methyl 4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate

Description

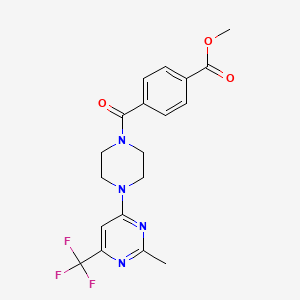

Methyl 4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate is a synthetic compound featuring a piperazine core substituted with a trifluoromethylpyrimidine group and linked to a methyl benzoate moiety via a carbonyl bridge. This structure combines a pyrimidine ring (known for hydrogen-bonding interactions in drug-receptor binding) with a piperazine (a flexible scaffold enhancing solubility and bioavailability) and a benzoate ester (a common prodrug motif).

Properties

IUPAC Name |

methyl 4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N4O3/c1-12-23-15(19(20,21)22)11-16(24-12)25-7-9-26(10-8-25)17(27)13-3-5-14(6-4-13)18(28)29-2/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGIEGBCHUIZOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a piperazine ring, a pyrimidine moiety with trifluoromethyl substitution, and a benzoate group, which are known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The piperazine and pyrimidine components are known for their roles in modulating enzyme activities and receptor interactions, particularly in the context of inflammatory responses and pain pathways.

Key Mechanisms

- Inhibition of Prostaglandin E2 (PGE2) : Similar compounds have shown efficacy in inhibiting PGE2 synthesis, which plays a critical role in inflammatory processes. For instance, studies indicate that related compounds can exhibit IC50 values in the low nanomolar range for PGE2 inhibition, suggesting potent anti-inflammatory properties .

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : The structural similarities to known DPP-4 inhibitors suggest that this compound may also modulate glucose metabolism by inhibiting DPP-4, thereby increasing levels of incretin hormones like GLP-1 .

Biological Activity Data

A summary of biological activities related to this compound is provided below:

| Activity | IC50 Value (nM) | Reference |

|---|---|---|

| PGE2 Synthesis Inhibition | 123 | |

| DPP-4 Inhibition | Not specified | |

| Cytotoxicity against Cancer Cells | Varies |

Case Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of similar compounds in human whole blood assays. The results indicated that compounds with structural similarities to this compound significantly reduced TNFα levels in response to LPS stimulation, highlighting their potential as therapeutic agents for inflammatory diseases .

Case Study 2: DPP-4 Inhibitors

Research on DPP-4 inhibitors has shown that modifications in the piperazine and pyrimidine structures can enhance their inhibitory potency. The compound's design suggests it could belong to a new class of DPP-4 inhibitors with improved pharmacokinetic profiles, potentially beneficial for diabetes management .

Scientific Research Applications

Biological Activities

Methyl 4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate exhibits several promising biological activities:

Anticancer Activity

Recent studies have indicated that this compound shows significant anticancer properties. For example:

- Cell Line Studies: It demonstrated cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia), with IC50 values indicating lower toxicity compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Properties

The compound has also shown potential against various bacterial strains:

- In Vitro Studies: It has been tested against drug-resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, with significant inhibition observed.

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A431 | <10 | |

| Anticancer | Jurkat | <5 | |

| Antimicrobial | Acinetobacter baumannii | 15 | |

| Antimicrobial | Pseudomonas aeruginosa | 20 |

Case Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of similar compounds. The findings support that modifications in the piperazine ring significantly affect potency against A431 cells, highlighting the importance of structural optimization in enhancing anticancer efficacy.

Antimicrobial Resistance Study

Research conducted on the antimicrobial efficacy highlighted the compound's effectiveness against multi-drug resistant strains. This suggests its potential role in developing new antibiotics amidst rising resistance, addressing critical public health concerns.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound’s key structural features are compared below with similar molecules from the evidence:

Pharmacological and Physicochemical Properties

Key Research Findings

Pyrimidine-Piperazine Hybrids : The trifluoromethylpyrimidine group is critical for binding to ATP pockets in kinases, while the piperazine improves solubility .

Ester vs. Acid : The methyl benzoate in the target compound may act as a prodrug, as seen in analogues where ester hydrolysis enhances activity .

Spirocyclic Systems : Derivatives like those in EP 4 374 877 A2 show improved selectivity due to conformational restriction, though synthesis is more complex .

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing Methyl 4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Coupling reactions : Piperazine derivatives are often synthesized by reacting 1-(4-fluorobenzyl)piperazine with acyl chlorides (e.g., benzoyl chloride derivatives) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base .

- Heterocyclic functionalization : The pyrimidine ring can be introduced via nucleophilic substitution or cyclization reactions under controlled temperature (0–50°C) and inert atmospheres .

- Esterification : The methyl benzoate moiety is typically formed by esterification of the corresponding carboxylic acid using methanol and catalytic acid .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming proton environments and carbon frameworks. For example, aromatic protons in the pyrimidine ring resonate at δ 7.5–8.5 ppm .

- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding. Piperazine derivatives often crystallize in low-symmetry space groups (e.g., P1 or Pna2₁), with hydrogen-bonded networks stabilizing the lattice .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve conflicting data between NMR and X-ray crystallography for this compound?

- Methodological Answer :

- Dynamic vs. static structures : NMR captures time-averaged conformations, while X-ray provides static snapshots. For example, piperazine rings may exhibit chair-to-boat interconversions in solution, leading to averaged NMR signals, whereas X-ray reveals a single conformation .

- Hydrogen bonding analysis : Use X-ray data to identify intermolecular interactions (e.g., N–H⋯O bonds) that stabilize specific conformations, then cross-validate with NOESY NMR to detect proximity correlations in solution .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH stability studies : Conduct accelerated degradation experiments (e.g., 25–40°C) in buffers (pH 1–13). The trifluoromethyl group enhances hydrolytic stability, but the ester moiety (methyl benzoate) is susceptible to alkaline hydrolysis .

- Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Piperazine derivatives with bulky substituents (e.g., trifluoromethyl) typically exhibit higher thermal stability (>200°C) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved biological activity?

- Methodological Answer :

- Core modifications : Replace the pyrimidine ring with pyrazolo[3,4-d]pyrimidine to enhance kinase inhibition (IC₅₀ improvements observed in analogs ).

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to modulate binding affinity. For example, trifluoromethyl groups improve metabolic stability and target engagement in kinase inhibitors .

- Piperazine flexibility : Replace the piperazine with a morpholine ring to reduce conformational freedom and improve selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility measurements across studies?

- Methodological Answer :

- Solvent selection : Use standardized solvents (e.g., DMSO for stock solutions) and nephelometry for quantifying solubility. Conflicting data often arise from variations in solvent purity or equilibration time .

- Salt formation : Improve aqueous solubility by forming hydrochloride salts via reaction with HCl gas in anhydrous ether .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.